molecular formula C7H5IN2O B3218991 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1190314-37-4

3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B3218991
CAS No.: 1190314-37-4
M. Wt: 260.03 g/mol
InChI Key: HYQSXANVJJHGNQ-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol ( 1190314-37-4) is a high-value aromatic heterocyclic building block with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . This compound features a hydroxyl group and an iodine atom on its fused bicyclic ring system, making it a versatile intermediate for sophisticated synthetic applications, particularly in medicinal chemistry. Its primary research value lies in its role as a key precursor in the synthesis of imidazonaphthyridine-class compounds that are investigated as tau protein imaging agents . These imaging agents are crucial tools in the clinical diagnosis and research of neurodegenerative diseases associated with tau protein deposition, such as Alzheimer's Disease, chronic traumatic encephalopathy, and frontotemporal lobar degeneration . The reactivity of the iodine atom enables efficient functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, allowing researchers to diversify the molecular scaffold and explore structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-3-10-7-6(4)5(11)1-2-9-7/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQSXANVJJHGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=CN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies for 3 Iodo 1h Pyrrolo 2,3 B Pyridin 4 Ol

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Iodo Position

The electron-deficient nature of the pyridine (B92270) ring and the presence of a reactive carbon-iodine bond make the C3 position of the 3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Cross-Coupling for Arylation/Alkylation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction would involve the coupling of the C3-iodo position with various organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 7-azaindole (B17877) systems is well-established. For instance, the Suzuki-Miyaura cross-coupling of 2-iodo-4-chloro-pyrrolopyridine intermediates has been successfully demonstrated, indicating a high potential for similar reactivity at the C3 position. smolecule.comvulcanchem.com The reaction is tolerant of a wide range of functional groups and can be used to introduce aryl, heteroaryl, and alkyl groups.

Key to the success of these couplings is the choice of catalyst, ligand, and base. Modern palladium pre-catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have shown high efficacy in coupling reactions of complex heterocyclic substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Iodo-pyrrolopyridines

CatalystLigandBaseSolventSubstrateProduct Yield
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridineArylated product
Pd₂(dba)₃XPhosK₂CO₃Dioxane7-iodo-7-deazapurineArylated product
XPhos Pd G2XPhosNot specifiedNot specified2-iodo-SEM-protected-pyrrolopyridine77%

This table presents data from analogous reactions on similar heterocyclic cores to illustrate typical conditions and outcomes.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties onto the this compound scaffold, which can serve as versatile handles for further transformations or as key structural elements in target molecules. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

The reactivity of iodo-substituted heterocycles like pyrrolopyridines in Sonogashira couplings is generally high. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Table 2: General Conditions for Sonogashira Coupling

CatalystCo-catalystBaseSolventTemperature
Pd(PPh₃)₂Cl₂CuIEt₃N or PiperidineTHF or DMFRoom Temp. to 50°C
Pd(PPh₃)₄CuIi-Pr₂NHDioxaneRoom Temp.
[DTBNpP]Pd(crotyl)ClNone (Copper-free)TMPDMSORoom Temp.

This table outlines common conditions for Sonogashira reactions involving iodo-heterocycles.

Heck and Stille Coupling Applications

The Heck reaction would involve the palladium-catalyzed coupling of the C3-iodo position with an alkene. This transformation would introduce a vinyl group, which could be further elaborated.

The Stille coupling utilizes a palladium catalyst to couple the iodo-substituted pyrrolopyridine with an organostannane reagent. Stille reactions are known for their mild conditions and tolerance of a wide variety of functional groups, though the toxicity of organotin reagents is a significant drawback. Efficient coupling reactions have been described for 3-iodo derivatives of related pyrazolopyridines with various reagents under Stille conditions.

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction would enable the coupling of the C3-iodo position of this compound with a wide range of primary and secondary amines, as well as amine equivalents. This method provides a direct route to 3-amino-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives, which are important substructures in medicinal chemistry.

The success of the Buchwald-Hartwig amination on heterocyclic substrates often relies on the use of specialized bulky, electron-rich phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. smolecule.com In studies on related 2-iodo-4-chloropyrrolopyridine systems, Buchwald-Hartwig amination at the C4-chloro position was achieved after a Suzuki coupling at the C2-iodo position, showcasing the feasibility of this reaction on the pyrrolopyridine core. vulcanchem.com

Functionalization of the C4-Hydroxyl Group

The C4-hydroxyl group on the this compound scaffold offers another strategic point for derivatization. Its modification can significantly alter the physicochemical properties of the molecule.

Etherification and Esterification Reactions

Standard organic transformations can be applied to functionalize the C4-hydroxyl group.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This introduces a variety of alkyl or aryl ether functionalities.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base like pyridine or triethylamine. Alternatively, carboxylic acids can be coupled directly using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Protecting the C4-hydroxyl group can also be crucial for influencing the reactivity of the molecule in other transformations, such as the palladium-catalyzed couplings at the C3 position.

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound core are critical transformations that can lead to a diverse array of new derivatives with potentially altered biological activities and chemical properties.

Oxidation: The oxidation of the 7-azaindole scaffold can be directed to either the pyrrole (B145914) or the pyridine ring, depending on the reagents and reaction conditions. A common oxidation reaction for 7-azaindoles involves the formation of N-oxides on the pyridine nitrogen. For instance, treatment of 7-azaindole with oxidizing agents like hydrogen peroxide in solvents such as THF or ethylene (B1197577) glycol monomethyl ether can yield the corresponding N-oxide. smolecule.comrsc.org This N-oxide is a key intermediate for further functionalization of the pyridine ring.

Another significant oxidation pathway for 7-azaindoles is the oxidation of the pyrrole ring to form 7-azaisatins. While specific studies on this compound are limited, research on related 7-azaindole derivatives has shown that reagents like pyridinium (B92312) chlorochromate (PCC) adsorbed on silica (B1680970) gel, in the presence of a Lewis acid such as aluminum chloride (AlCl₃), can efficiently oxidize the pyrrole ring. This method provides a route to 7-azaisatin derivatives, which are valuable precursors for various biologically active compounds. The presence of the electron-donating hydroxyl group at the C4-position may influence the electron density of the pyrrole ring, potentially affecting the rate and outcome of the oxidation.

Reduction: The reduction of the this compound scaffold can target either the pyridine ring or the C-I bond. Catalytic hydrogenation is a common method for the reduction of the pyridine ring in 7-azaindole systems, leading to the corresponding 7-azaindoline derivatives. The choice of catalyst and reaction conditions is crucial to achieve selective reduction.

Alternatively, the C-I bond at the C3-position is susceptible to reductive dehalogenation. This can be achieved using various reducing agents, including catalytic hydrogenation with a palladium catalyst or by using hydride sources. This reaction would yield 1H-pyrrolo[2,3-b]pyridin-4-ol, providing a scaffold for further functionalization at the now unsubstituted C3-position.

Modifications and Substitutions on the Pyrrole Nitrogen (N1) of the this compound Core

The pyrrole nitrogen (N1) of the this compound core is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties and biological activity. Common modifications include N-alkylation and N-arylation.

N-Alkylation: The N-alkylation of the 7-azaindole nucleus is typically achieved by deprotonation of the pyrrole NH with a suitable base, followed by reaction with an alkyl halide. Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net The choice of base and solvent can be critical, and for a substrate like this compound, the acidic proton of the C4-hydroxyl group would also react, necessitating the use of at least two equivalents of the base.

Alkylating AgentBaseSolventProductReference
Alkyl Halide (e.g., CH₃I)NaHDMFN1-Alkyl-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-olate researchgate.net
Alkyl Halide (e.g., CH₃I)K₂CO₃DMFN1-Alkyl-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-olate researchgate.net

N-Arylation: N-arylation of the 7-azaindole core is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. These reactions typically involve the coupling of the N-H bond with an aryl halide in the presence of a copper or palladium catalyst, a suitable ligand, and a base. For instance, copper(I) iodide (CuI) with a diamine ligand has been shown to be effective for the N-arylation of indoles and related heterocycles. rsc.org The presence of the 4-hydroxyl group on the this compound scaffold would likely necessitate protection prior to or require specific conditions to avoid O-arylation as a competing reaction.

Arylating AgentCatalystLigandBaseProductReference
Aryl Halide (e.g., Iodobenzene)CuI1,2-DiaminocyclohexaneK₂CO₃N1-Aryl-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol rsc.org
Aryl Halide (e.g., Bromobenzene)Pd₂(dba)₃XPhosNaOtBuN1-Aryl-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-olGeneral Buchwald-Hartwig conditions

Regioselectivity and Stereoselectivity in the Functionalization of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The regioselectivity of functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold is a critical aspect in the synthesis of specifically substituted derivatives. The inherent electronic properties of the fused ring system, along with the directing effects of existing substituents, govern the position of incoming electrophiles and nucleophiles.

In the case of this compound, the pyrrole ring is generally more electron-rich than the pyridine ring and thus more susceptible to electrophilic attack. The C2 position is typically the most nucleophilic carbon in the 7-azaindole system. However, the presence of the iodine atom at C3 directs further electrophilic substitution.

The pyridine ring, being electron-deficient, is more prone to nucleophilic attack. The regioselectivity of these reactions is heavily influenced by the position of the nitrogen atom and the nature of any activating or deactivating groups. In the context of this compound, the hydroxyl group at C4 is a strong electron-donating group, which can influence the reactivity of the pyridine ring.

Directed metalation is a powerful strategy for achieving regioselective functionalization. By using a directing group, it is possible to deprotonate a specific position on the ring with a strong base, followed by quenching with an electrophile. For the 7-azaindole scaffold, carbamoyl (B1232498) groups have been used as directing groups to functionalize the C6 position. libretexts.orgnih.govquora.com

Chemo- and Regioselective Transformations of the Pyridine Ring

The pyridine ring of this compound can undergo various chemo- and regioselective transformations, allowing for the introduction of a wide range of functional groups.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the presence of the electron-donating 4-hydroxyl group in this compound is expected to activate the pyridine ring towards electrophilic attack. The directing effect of the hydroxyl group would favor substitution at the ortho and para positions. Considering the fused ring system, this would likely direct incoming electrophiles to the C5 position.

Nucleophilic Substitution: The pyridine ring of 7-azaindole is susceptible to nucleophilic aromatic substitution, particularly at the C4 and C6 positions. A common strategy to enhance the reactivity of the pyridine ring towards nucleophiles is through the formation of the N-oxide. Treatment of 7-azaindole with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide forms the 7-azaindole-N-oxide. smolecule.comrsc.org This intermediate can then react with nucleophiles. For example, treatment of the N-oxide with phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can introduce a halogen at the C4-position. smolecule.com This strategy could be adapted to introduce other nucleophiles as well.

The direct displacement of a leaving group on the pyridine ring is also a viable strategy. For instance, a 4-halo-7-azaindole can undergo nucleophilic substitution with various nucleophiles. The presence of the 3-iodo and 4-hydroxy substituents on the target molecule will undoubtedly influence the reactivity and regioselectivity of such transformations.

Reaction TypeReagentPosition of SubstitutionProductReference
Halogenation (via N-oxide)POCl₃C44-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol smolecule.com
Nucleophilic SubstitutionNaOMe (on 4-halo derivative)C44-Methoxy-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol smolecule.com

Advanced Structural Characterization and Spectroscopic Analysis of 3 Iodo 1h Pyrrolo 2,3 B Pyridin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-azaindole (B17877) derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N)

A combination of ¹H, ¹³C, and ¹⁵N NMR experiments allows for a full structural assignment of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For the parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), characteristic signals are observed for the protons on both the pyrrole (B145914) and pyridine (B92270) rings. spectrabase.com In this compound, the introduction of the iodine atom at the C3 position and the hydroxyl group at the C4 position significantly influences the chemical shifts of the remaining protons. The C2-H proton would likely appear as a singlet, shifted downfield due to the influence of the adjacent iodine and pyrrole nitrogen. The protons on the pyridine ring (H5 and H6) would show characteristic coupling patterns and shifts influenced by the hydroxyl group. The N1-H proton of the pyrrole ring and the O4-H proton of the hydroxyl group would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom. In 7-azaindole derivatives, the chemical shifts of the carbon atoms are well-documented. nih.gov For this compound, the C3 carbon directly bonded to iodine would exhibit a significantly shifted signal, typically to a higher field (lower ppm value) due to the heavy atom effect of iodine. The C4 carbon, attached to the hydroxyl group, would show a downfield shift. The remaining carbon signals (C2, C3a, C5, C6, C7a) can be assigned based on their expected chemical shifts and by correlation with proton signals using 2D NMR techniques.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic structure of the nitrogen atoms. The two nitrogen atoms in the 7-azaindole core (N1 and N7) would have distinct chemical shifts, reflecting their different chemical environments (pyrrole-type vs. pyridine-type). These shifts are valuable for studying tautomerism and intermolecular interactions like hydrogen bonding.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from related 7-azaindole derivatives, is presented below.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
27.5 - 7.8 (s)125 - 128
3-75 - 80
3a-120 - 123
4-150 - 155
56.8 - 7.1 (d)110 - 115
67.8 - 8.1 (d)130 - 135
7a-145 - 150
1 (NH)11.0 - 12.5 (br s)-
4 (OH)9.0 - 10.0 (br s)-

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity of protons on the pyridine ring, showing a cross-peak between the H5 and H6 protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals for all protonated carbons (C2, C5, C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). It is vital for assigning quaternary (non-protonated) carbons like C3, C3a, C4, and C7a. For instance, correlations would be expected from the C2-H proton to carbons C3, C3a, and C7a, and from the H6 proton to C4, C5, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This can help to confirm the regiochemistry and stereochemistry. For example, a NOESY cross-peak between the C2-H proton and the N1-H proton would help confirm their proximity in the five-membered ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₇H₅IN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The predicted monoisotopic mass and adducts for a closely related compound, 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, are available and serve as a reference. uni.lu The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak.

Predicted Mass Spectrometry Data for this compound

Adduct Ion Calculated m/z
[M+H]⁺ 260.9525
[M+Na]⁺ 282.9344
[M-H]⁻ 258.9382

Note: M refers to the neutral molecule C₇H₅IN₂O.

Analysis of the fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would likely involve initial cleavages such as the loss of an iodine radical (I•), a hydrogen cyanide molecule (HCN) from the pyridine or pyrrole ring, or a carbon monoxide (CO) molecule. These characteristic fragmentation patterns provide corroborating evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of closely related iodo-azaindole and iodo-azaindazole structures provides significant insight into its expected solid-state behavior. nih.gov

Analysis of Hydrogen Bonding Networks in Crystalline Forms

The this compound molecule contains multiple sites capable of acting as hydrogen bond donors (the pyrrole N1-H and the hydroxyl O4-H) and acceptors (the pyridine N7 and the hydroxyl oxygen). This functionality allows for the formation of robust and predictable hydrogen-bonding networks.

In related heterocyclic structures, such as pyrazolo[3,4-b]pyridine derivatives, molecules are often linked by N-H···N hydrogen bonds to form centrosymmetric dimers or chains. nih.govnih.gov The presence of the additional O-H group in this compound introduces further possibilities, including:

O-H···N7 interactions: The hydroxyl group can donate a hydrogen bond to the basic pyridine nitrogen of an adjacent molecule.

N1-H···O4 interactions: The pyrrole N-H can donate a hydrogen bond to the hydroxyl oxygen of a neighboring molecule.

Dimers and Chains: These interactions can lead to the formation of extended one-dimensional chains or two-dimensional sheets within the crystal lattice, significantly influencing the material's physical properties. Docking models of other 7-azaindole derivatives with biological targets also highlight the critical role of hydrogen bonding interactions with key amino acid residues. nih.gov

Investigation of Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid (halogen bond donor) to accept electron density from a Lewis base. acs.orgnih.gov The iodine atom in this compound, being attached to an electron-withdrawing aromatic system, is a potent halogen bond donor.

Crystal structures of similar compounds, such as 3-Iodo-1H-pyrazolo[3,4-b]pyridine, show clear evidence of C-I···N halogen bonds that link molecules into zigzag chains. nih.gov In the solid state of this compound, similar interactions are highly probable. Potential halogen bond acceptors within the structure include the pyridine nitrogen (N7) and the hydroxyl oxygen.

C3-I···N7 Halogen Bonds: This interaction, analogous to that seen in related structures, would likely be a key feature of the crystal packing, often competing with or complementing hydrogen bonding patterns. nih.gov

C3-I···O4 Halogen Bonds: The oxygen atom of the hydroxyl group can also act as a halogen bond acceptor. mdpi.com The formation of C−I•••O interactions has been observed in other iodo-containing organic compounds. mdpi.com

Assessment of π-π Stacking Interactions

π-π stacking interactions are crucial non-covalent forces that contribute significantly to the stabilization of molecular structures in both biological systems and materials science. nih.gov These interactions arise from the attractive, non-covalent forces between aromatic rings. In the context of this compound, the fused pyrrole and pyridine rings form an electron-rich π-system, analogous to the indole (B1671886) ring of tryptophan, which is known to participate in such interactions. nih.gov

In related systems, such as metal-phenoxyl radical complexes containing an indole moiety, π-π stacking has been shown to stabilize active species. nih.gov Computational studies, often using Density Functional Theory (DFT), can predict the most stable stacking conformations, revealing that a stacked arrangement is often more stable than an open, non-interacting structure. nih.gov For instance, studies on 8-Iodo-guanine have demonstrated π-π contacts with protein backbone amides at distances of 4.0-4.1 Å, highlighting the role of such interactions in ligand binding. researchgate.net The assessment of these forces in this compound is critical for understanding its potential in molecular recognition and materials design.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for identifying functional groups and probing the conformational landscape of molecules. nih.gov For this compound, these methods provide a detailed fingerprint of its molecular structure.

The analysis of vibrational spectra is greatly enhanced by theoretical calculations, such as DFT, which can predict harmonic frequencies and assign normal modes of vibration. nih.gov Studies on related 7-azaindole derivatives, like 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, have successfully used this combined experimental and theoretical approach. mdpi.com

Key vibrational modes for the this compound skeleton include:

N-H Stretching: The pyrrole N-H group typically exhibits a stretching vibration in the 3100-3500 cm⁻¹ region. In the solid state, this band can be broadened and shifted to lower frequencies due to intermolecular hydrogen bonding. For example, in dimers of chloro-substituted 7-azaindoles, the N1-H stretching vibration is observed around 3098 cm⁻¹, confirming strong intermolecular N–H···N hydrogen bonds. mdpi.com

O-H Stretching: The hydroxyl group at the C4 position will show a characteristic stretching band, typically broad, in the 3200-3600 cm⁻¹ range, also influenced by hydrogen bonding.

C-I Stretching: The carbon-iodine bond is expected to produce a low-frequency stretching vibration, typically below 600 cm⁻¹.

Ring Vibrations: The stretching and deformation modes of the fused pyrrolo-pyridine ring system appear in the 1300-1600 cm⁻¹ region of the spectrum.

The following table presents typical vibrational frequencies for functional groups found in 7-azaindole and its derivatives, which serve as a reference for interpreting the spectra of this compound.

Vibrational Mode Typical Frequency Range (cm⁻¹) Compound Reference
N-H Stretch (H-bonded)3093 - 30984/5-Chloro-7-azaindole-3-carbaldehyde mdpi.com
C-H Stretch (Aromatic)3000 - 31007-Azaindole nih.gov
C=C/C=N Ring Stretch1400 - 16007-Azaindole nih.gov
N-H In-plane Bend1200 - 13007-Azaindole nih.gov
C-I Stretch500 - 600General Alkyl/Aryl Iodides

This table is interactive. Click on the headers to sort.

By comparing experimental IR and Raman spectra with calculated frequencies, one can confirm the molecular structure and gain insights into intermolecular interactions, such as the hydrogen-bonding patterns involving the hydroxyl and pyrrole groups. mdpi.com

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Tautomeric Forms

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides critical information about the electronic transitions within a molecule and is highly sensitive to its chemical environment. mt.com For conjugated systems like this compound, UV-Vis spectra are characterized by intense absorptions corresponding to π → π* transitions. libretexts.org

The parent chromophore, 7-azaindole, has been studied extensively. Its absorption spectrum is red-shifted compared to tryptophan, making it a useful fluorescent probe. acs.orgacs.org The electronic transitions are influenced by the extent of conjugation; as the conjugated system grows, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, leading to absorption at longer wavelengths (a bathochromic or red shift). libretexts.orgmasterorganicchemistry.com

The spectrum of this compound is expected to show characteristic bands for its π-system. The presence of the hydroxyl group (an auxochrome) and the iodine atom can further shift these absorption maxima. Additionally, non-bonding electrons, such as the lone pairs on the nitrogen and oxygen atoms, can give rise to weaker n → π* transitions. libretexts.org

UV-Vis spectroscopy is also a powerful technique for studying tautomerism. This compound can potentially exist in different tautomeric forms, such as the lactam form (1,7-dihydro-3-iodo-4H-pyrrolo[2,3-b]pyridin-4-one). These tautomers will have distinct electronic structures and thus different UV-Vis absorption spectra. The equilibrium between tautomers can be highly dependent on solvent polarity and pH. The fluorescence properties of 7-azaindole, for example, are known to be bimodal in alcohol solvents due to an excited-state proton transfer that leads to a tautomeric species, resulting in a "normal" emission and a lower-energy tautomer emission. acs.org This sensitivity allows for the study of tautomeric equilibria in different environments.

The table below shows the absorption maxima (λmax) for related conjugated systems, illustrating the effect of conjugation on electronic transitions.

Compound Number of Conjugated π Bonds λmax (nm)
Ethene1165 libretexts.org
1,3-Butadiene2217 libretexts.org
1,3,5-Hexatriene3258 libretexts.org
7-Azaindole5 (in the bicyclic system)~280-290

This table is interactive. Click on the headers to sort.

By analyzing the UV-Vis spectrum of this compound under various conditions (e.g., different solvents), one can characterize its primary electronic transitions and investigate the presence and interplay of its different tautomeric forms. acs.org

Theoretical and Computational Chemistry Studies of 3 Iodo 1h Pyrrolo 2,3 B Pyridin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. DFT methods are employed to determine the ground-state electronic structure, electron density distribution, and molecular orbitals, which are crucial for predicting the molecule's stability and reactivity. For 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol, DFT calculations can elucidate how the interplay between the electron-donating pyrrole (B145914) ring, the electron-withdrawing pyridine (B92270) ring, the electronegative hydroxyl group, and the bulky, polarizable iodine atom shapes its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. numberanalytics.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, is likely centered on the electron-deficient pyridine ring. The iodine atom can influence both orbitals due to its size and polarizability. Computational studies on the parent 7-azaindole (B17877) scaffold show the HOMO localized on the indole (B1671886) ring and the LUMO distributed across the entire bicyclic system. researchgate.net The introduction of substituents would modulate these distributions and energies.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Calculation) This table presents hypothetical values based on typical DFT calculations for similar heterocyclic systems for illustrative purposes.

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for intermolecular interactions. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the most negative electrostatic potential is expected around the pyridine nitrogen atom and the oxygen of the hydroxyl group, making them primary sites for hydrogen bond acceptance. The hydrogen atoms of the pyrrole N-H and the hydroxyl O-H groups would exhibit the most positive potential, identifying them as key hydrogen bond donor sites. The iodine atom would present a region of slight positive potential on its outermost surface (a σ-hole), making it a potential halogen bond donor.

Conformational Analysis and Tautomerism of this compound

The presence of a hydroxyl group adjacent to a pyridine nitrogen introduces the possibility of tautomerism. The molecule can exist in at least two tautomeric forms: the 'ol' (or enol) form (this compound) and the 'one' (or keto) form (3-Iodo-1,7-dihydro-pyrrolo[2,3-b]pyridin-4-one). Understanding the relative stability of these tautomers is crucial, as they possess different chemical properties and biological activities.

Computational methods can accurately predict the relative energies and, therefore, the equilibrium populations of different tautomers. These calculations can be performed in the gas phase and in various solvents using continuum solvation models (like PCM) to account for environmental effects. researchgate.net For related systems like 4-hydroxyquinolines, DFT studies have shown that the hydroxy (enol) form is generally more stable than the keto form, though the energy difference can be influenced by substituents and the solvent environment. researchgate.net Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones also demonstrated that DFT calculations could successfully establish the most stable tautomer in agreement with experimental data. nih.gov For this compound, the aromaticity of the pyridine ring in the 'ol' form suggests it is likely the more stable tautomer, but this can be confirmed by calculating the energy profile.

Table 2: Example of Calculated Relative Stabilities of Tautomers (Hypothetical) This table presents hypothetical energy differences based on studies of similar heterocyclic systems to illustrate the expected outcome of a computational analysis.

Computational Elucidation of Reaction Mechanisms for this compound Derivatization

Computational chemistry is instrumental in mapping the reaction pathways for the synthesis and derivatization of molecules. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. researchgate.net This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding selectivity.

For this compound, potential derivatization reactions include O-alkylation or O-acylation of the hydroxyl group, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C-I bond. Computational studies can model these processes to predict the most likely reaction pathway. For instance, in a Suzuki coupling, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing insight into the role of ligands and reaction conditions. Studies on the iodination of 7-azaindoles have used calculations of atomic charges and HOMO orbital coefficients to explain the observed regioselectivity. nih.gov

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling, and particularly molecular dynamics (MD) simulations, allows for the study of a molecule's behavior over time, providing critical insights into its intermolecular interactions with other molecules, such as proteins or solvents. nih.gov MD simulations can reveal how a molecule like this compound binds to a biological target, identifying key interactions that contribute to its affinity and stability.

The structure of this compound is rich in features that can participate in intermolecular interactions. The pyrrole N-H and the hydroxyl O-H are strong hydrogen bond donors, while the pyridine nitrogen and the hydroxyl oxygen are strong hydrogen bond acceptors. These are crucial for binding in many protein active sites. Furthermore, the fused aromatic ring system can engage in π-π stacking interactions. The iodine atom can participate in halogen bonding, a directional non-covalent interaction with a nucleophilic atom (like oxygen or nitrogen), which is increasingly recognized as important in ligand-protein binding. nih.govacs.org MD simulations of related 7-azaindole derivatives have been used to confirm stable binding to protein targets by identifying persistent hydrogen bonds and pi-cation interactions over the course of the simulation. nih.govacs.org

Ligand-Protein Binding Prediction (in silico)

In silico ligand-protein binding prediction is a cornerstone of modern drug discovery, allowing researchers to computationally screen and prioritize compounds based on their predicted affinity and binding mode to a biological target. Although no specific in silico protein binding studies for this compound have been documented, the methodologies are well-established and have been applied to similar 1H-pyrrolo[2,3-b]pyridine derivatives. nih.govmdpi.com

These computational techniques, such as molecular docking, are used to predict the preferred orientation of a ligand when bound to a protein target. For instance, in a study on 1H-pyrrolo[2,3-b]pyridine-based inhibitors of NADPH Oxidase 2 (NOX2), molecular modeling was used to validate the binding of inhibitors at the same site as the native ligand, NADPH. mdpi.com The process typically involves generating multiple conformations of the ligand and placing them within the protein's binding site, followed by a scoring function to rank the poses based on their energetic favorability. mdpi.com

A theoretical docking study of a this compound derivative would first require the identification of a relevant protein target. The three-dimensional structure of this target, often obtained from X-ray crystallography or cryo-electron microscopy, would then be used to define the binding pocket. The this compound molecule would be docked into this site to predict its binding conformation and interaction patterns, such as hydrogen bonds and hydrophobic interactions. The results of such a study could guide the synthesis of more potent and selective analogs.

Computational Technique Application to 7-Azaindole Derivatives Potential Insights for this compound
Molecular DockingPrediction of binding modes of 1H-pyrrolo[2,3-b]pyridine derivatives to protein kinases and other targets. nih.govnih.govIdentification of key interactions with a target protein, guiding structure-activity relationship (SAR) studies.
Molecular Dynamics (MD) SimulationsAssessment of the stability of ligand-protein complexes and conformational changes over time. researchgate.netUnderstanding the dynamic behavior of the compound in the binding site and the role of solvent molecules.

Solvent Effects on Molecular Properties (e.g., WaterMap analysis)

The influence of solvent, particularly water, on ligand-protein binding is a critical factor that is often simplified in standard docking procedures. Advanced computational methods like WaterMap analysis have been developed to provide a more detailed understanding of the role of water molecules in the binding site. schrodinger.com While no specific WaterMap analysis of this compound has been reported, this technique has been applied to other kinase inhibitors, including those with scaffolds related to the 7-azaindole core. researchgate.netnih.govnih.gov

WaterMap analysis uses molecular dynamics simulations to calculate the thermodynamic properties of water molecules in the binding pocket of a protein. schrodinger.com This allows for the identification of "unstable" water molecules that, if displaced by a part of a ligand, would result in a significant gain in binding affinity. Conversely, it can identify "stable" water molecules that are energetically favorable and should ideally not be displaced. nih.gov

For this compound, a WaterMap analysis could provide valuable insights for its optimization as a potential drug candidate. By mapping the hydration sites of a target protein, medicinal chemists could design modifications to the this compound structure that would favorably displace unstable water molecules, thereby enhancing its binding potency.

WaterMap Analysis Parameter Description Relevance to Drug Design
Hydration Sites Locations within the binding pocket where water molecules are likely to be found. researchgate.netIdentifies opportunities for ligand modification to displace or replace water molecules.
Enthalpy (ΔH) and Entropy (ΔS) of Hydration Thermodynamic properties of water molecules at each hydration site. nih.govHelps to distinguish between energetically favorable (stable) and unfavorable (unstable) water molecules.
Free Energy (ΔG) of Hydration The overall energetic contribution of a water molecule at a specific site. nih.govQuantifies the potential gain in binding affinity upon displacement of a water molecule by a ligand.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While no specific QSAR or QSPR models for derivatives of this compound have been published, these methods have been successfully applied to other classes of 1H-pyrrolo[2,3-b]pyridine derivatives. imist.ma

For example, a 3D-QSAR study was conducted on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer. imist.ma This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) to build predictive models. The resulting models had high statistical reliability and were used to design new compounds with potentially enhanced activity. imist.ma

A hypothetical QSAR study on a series of this compound derivatives would involve synthesizing a set of analogs with variations at different positions of the scaffold. The biological activity of these compounds would be determined experimentally. Then, various molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each molecule. Statistical methods would be employed to derive a mathematical equation that relates these descriptors to the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

QSAR/QSPR Component Description Example from Related Studies
Molecular Descriptors Numerical values that encode different aspects of a molecule's structure and properties.In a study of 1H-pyrrolo[2,3-b]pyridine derivatives, CoMFA and CoMSIA fields were used as descriptors. imist.ma
Statistical Method The algorithm used to generate the mathematical model (e.g., multiple linear regression, partial least squares).A 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives utilized CoMFA and CoMSIA. imist.ma
Model Validation The process of assessing the statistical significance and predictive power of the generated model.The models for 1H-pyrrolo[2,3-b]pyridine derivatives showed good internal and external predictive ability. imist.ma

Mechanistic Investigations of Molecular Interactions and Biological Activities of 3 Iodo 1h Pyrrolo 2,3 B Pyridin 4 Ol Derivatives

Enzyme Inhibition Studies (in vitro) and Mechanism of Action at the Molecular Level

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been the subject of extensive research due to their potent and often selective inhibitory activity against various protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases. The mechanism of action for these derivatives typically involves direct interaction with the ATP-binding pocket of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades.

The 1H-pyrrolo[2,3-b]pyridine core is a novel and efficient scaffold for developing inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, whose abnormal activation is a key factor in many cancers. nih.gov A series of derivatives based on this scaffold have demonstrated potent activity against FGFR1, 2, and 3. nih.govnih.gov The inhibitory mechanism involves the binding of these compounds to the cytoplasmic tyrosine kinase domain, which blocks the FGF-induced receptor dimerization, autophosphorylation, and subsequent activation of downstream signaling pathways like RAS–MEK–ERK and PI3K–Akt. nih.gov

Structure-activity relationship (SAR) studies have led to the optimization of this scaffold. For instance, starting from a lead compound with an IC₅₀ value of 1.9 μM for FGFR1, modifications were explored to enhance interactions within the hydrophobic pocket of the receptor. nih.gov This led to the identification of compound 4h , which exhibited significantly improved inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. nih.govnih.gov This compound showed high ligand efficiency, demonstrating the potential of the 1H-pyrrolo[2,3-b]pyridine core for developing potent FGFR inhibitors. nih.gov

The 1H-pyrrolo[2,3-b]pyridine framework is also effective for targeting Janus kinases (JAKs), particularly JAK3, which plays a crucial role in immune response modulation. nih.gov Selective inhibition of JAK3 is a promising strategy for treating autoimmune diseases and preventing organ transplant rejection. nih.govnih.gov The mechanism involves blocking the ATP-binding site of JAK3, which in turn inhibits the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their dimerization and translocation to the nucleus to initiate gene transcription. nih.gov

Chemical modifications to the 1H-pyrrolo[2,3-b]pyridine ring have been shown to significantly enhance JAK3 inhibitory activity. nih.gov Specifically, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position resulted in a substantial increase in potency. nih.gov Compound 14c emerged from these studies as a potent and moderately selective JAK3 inhibitor. nih.gov Docking calculations and WaterMap analysis confirmed that these substitutions effectively enhance inhibitory activity. nih.gov Further computational studies on related dipyrrolo[2,3-b:3′,2′-e]pyridine derivatives highlighted that the binding efficiency is primarily driven by electrostatic and van der Waals interactions. nih.gov

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of several other kinases.

Traf2- and NCK-interacting kinase (TNIK): An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK. nih.gov Subsequent design and synthesis of several series of compounds yielded inhibitors with IC₅₀ values below 1 nM. nih.govresearchgate.net

Polo-like kinase 4 (PLK4) and Serum/glucocorticoid-regulated kinase 1 (SGK1): A screening of an in-house library revealed that several SGK1 inhibitors with a 1H-pyrrolo[2,3-b]pyridine core also possess PLK4 inhibitory activity. koreascience.kr Structural analysis showed that a 5-methylenethiazolidine-2,4-dione moiety at the 3-position was critical for kinase selectivity. koreascience.kr Interestingly, a terminal amino group was found to be crucial for SGK1 inhibition but had little effect on PLK4 activity, providing a path to design selective inhibitors. koreascience.kr

Focal Adhesion Kinase (FAK): This scaffold has been identified as an allosteric inhibitor of FAK. researchgate.net Through a fragment-based discovery approach, highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives were developed that bind to the hinge region of FAK, inducing a rare helical conformation in the DFG-loop and resulting in sub-micromolar cellular FAK inhibition. researchgate.net

Protein-Ligand Binding Studies (in vitro)

Understanding the specific interactions between the 1H-pyrrolo[2,3-b]pyridine derivatives and their target kinases at a molecular level is crucial for rational drug design. These studies determine how tightly and specifically the compounds bind and identify the key contact points that drive this interaction.

The binding affinity of these derivatives is typically quantified using the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

FGFR: Compound 4h showed high affinity for FGFR isoforms, with IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3). nih.govnih.gov Its affinity for FGFR4 was significantly lower (IC₅₀ of 712 nM), indicating a degree of selectivity among the FGFR family members. nih.govnih.gov

JAK3: Compound 14c was identified as a potent and moderately selective JAK3 inhibitor. nih.gov Molecular dynamics simulations and binding free energy calculations on similar derivatives showed that the binding affinity is primarily achieved through electrostatic and van der Waals interactions. nih.gov The calculated binding free energies (ΔG_bind) for a series of designed inhibitors ranged from -39.754 kJ/mol to -70.286 kJ/mol. nih.gov

PLK4 vs. SGK1: The specificity of inhibitors can be tuned by structural modifications. The replacement of a thiazolidine-2,4-dione with a 2-(hydroxyimino)thiazolidin-4-one shifted the selectivity towards PLK4 by enhancing hydrogen bonding opportunities. koreascience.kr

Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Target Kinase IC₅₀ (nM) Reference
Compound 4h FGFR1 7 nih.govnih.gov
FGFR2 9 nih.govnih.gov
FGFR3 25 nih.govnih.gov
FGFR4 712 nih.govnih.gov
Unnamed Series TNIK < 1 nih.govresearchgate.net

| CFI-400945 | PLK4 | 2.8 | koreascience.kr |

Docking studies and structural analysis have identified key amino acid residues and regions within the kinases that form crucial interactions with the 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

FAK: The scaffold binds to the hinge region of FAK, a common interaction site for kinase inhibitors. researchgate.net This binding allosterically induces a conformational change in the DFG-loop, which is part of the activation segment. researchgate.net

JAK3: For dipyrrolo[2,3-b:3′,2′-e]pyridine derivatives, the parent structure was shown to fully occupy a hydrophobic cavity, enhancing interactions with key residues such as LEU828, VAL836, LYS855, GLU903, LEU905, and LEU956. nih.gov These interactions are critical for the stability and affinity of the inhibitor-protein complex. nih.gov

SGK1: Docking studies for an SGK1 inhibitor suggested that a pyrazinyl nitrogen atom on the inhibitor forms a hydrogen bond with the residue Arg28 of the enzyme. koreascience.kr

General Kinase Features: The binding of these inhibitors often involves interaction with conserved features of the kinase domain, such as the DFG motif in the activation loop and the αC-helix. nih.gov The specific orientation and interactions are governed by steric and electronic factors of the substituents on the inhibitor scaffold. koreascience.kr

Key Binding Interactions of 1H-pyrrolo[2,3-b]pyridine Derivatives

Target Kinase Key Interacting Residues/Regions Type of Interaction Reference
FAK Hinge Region, DFG-loop Allosteric binding, conformational change researchgate.net
JAK3 LEU828, VAL836, LYS855, GLU903, LEU905, LEU956 Hydrophobic interactions, electrostatic, van der Waals nih.gov

| SGK1 | Arg28 | Hydrogen Bond | koreascience.kr |

Cellular Pathway Modulation at the Molecular Level (in vitro)

Derivatives of the 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold have been the subject of in vitro studies to elucidate their effects on cellular pathways, particularly those implicated in diseases like cancer. These investigations reveal that the compounds can significantly influence cell fate by modulating signaling cascades that control proliferation and survival.

The 1H-pyrrolo[2,3-b]pyridine core is a key feature in a variety of kinase inhibitors. Abnormal activation of kinase signaling pathways is a hallmark of many cancers, making these enzymes attractive therapeutic targets. Derivatives of this scaffold have demonstrated potent anti-proliferative effects across different cancer cell lines.

One of the primary mechanisms involves the inhibition of Fibroblast Growth Factor Receptors (FGFRs). evitachem.com The FGF-FGFR signaling axis is crucial for cell proliferation, and its dysregulation is linked to the development of numerous tumors. nih.gov Certain 1H-pyrrolo[2,3-b]pyridine derivatives function by binding to the ATP-binding site of FGFRs, which prevents the receptor's autophosphorylation and subsequent activation of downstream pathways like RAS-MEK-ERK and PI3K-Akt. evitachem.comnih.gov This blockade results in a significant reduction in cancer cell proliferation. For instance, a derivative identified as compound 4h in one study showed potent inhibitory activity against FGFR1, FGFR2, and FGFR3, and effectively inhibited the proliferation of 4T1 breast cancer cells. nih.gov Another 3-iodo derivative, specifically 1H-pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-, also achieves its effect through FGFR inhibition. evitachem.com

Beyond FGFR, these derivatives target other proteins critical for cell cycle progression. Cell division cycle 7 (Cdc7) kinase is another important target in cancer therapy. nih.gov New 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cdc7 kinase, thereby halting the cell division process. nih.gov Furthermore, the parent compound, 3-Iodo-1H-pyrrolo[2,3-b]pyridine, has been shown to be cytotoxic against human ovarian carcinoma cells and to inhibit the proliferation of lung fibroblasts. biosynth.com

Compound/Derivative ClassTarget Pathway/ProteinEffectAffected Cell Line(s)Reference
1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h)FGFR1, FGFR2, FGFR3Inhibition of proliferation4T1 (Breast Cancer) nih.gov
1H-pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-FGFRsReduced cell proliferationCancer cells evitachem.com
3-Iodo-1H-pyrrolo[2,3-b]pyridineGeneral cytotoxicityInhibition of proliferationHuman ovarian carcinoma, Lung fibroblasts biosynth.com
1H-pyrrolo[2,3-b]pyridine derivativesCdc7 kinaseInhibition of cell divisionTumor cells nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BInhibition of TNF-α releaseMacrophages nih.gov

In addition to halting proliferation, derivatives of this compound can actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Analysis for Molecular Design

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on their specific chemical structure. Through SAR and SBR analyses, researchers can understand how different functional groups and substitutions influence the interaction with biological targets, which is essential for designing more potent and selective molecules. researchgate.net

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile core that can be decorated with various substituents to tune its biological activity. researchgate.netnih.gov

Substitutions on the Pyrrolopyridine Core: Studies on Janus kinase 3 (JAK3) inhibitors revealed that the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring dramatically increased inhibitory activity. nih.gov For FGFR inhibitors, introducing a group at the 5-position that can act as a hydrogen bond acceptor was found to enhance potency by forming a crucial hydrogen bond with the glycine (B1666218) residue (G485) in the target's binding site. nih.gov

Substitutions on Appended Groups: In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides designed as phosphodiesterase 4B (PDE4B) inhibitors, the nature of the amide substituent was critical. nih.gov SAR analysis showed that the ring size and hydrophobicity of the amide group significantly impacted both the potency and the selectivity for PDE4B over the related PDE4D isoform. nih.gov For instance, holding the 3,4-dichlorophenyl northern portion constant, variations in the amide portion led to IC50 values ranging from 0.11 to 1.1 μM. nih.gov

ScaffoldTargetPosition of SubstitutionFavorable SubstituentEffect on ActivityReference
1H-pyrrolo[2,3-b]pyridineJAK3C5-positionCarbamoyl groupLarge increase in inhibitory activity nih.gov
1H-pyrrolo[2,3-b]pyridineJAK3C4-positionCyclohexylamino groupLarge increase in inhibitory activity nih.gov
1H-pyrrolo[2,3-b]pyridineFGFR5-positionHydrogen bond acceptorImproved activity via H-bond with G485 nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4BAmide portionVaries (hydrophobicity/ring size dependent)Modulates potency and selectivity nih.gov

The development of potent 1H-pyrrolo[2,3-b]pyridine derivatives often employs rational design strategies grounded in structural biology and medicinal chemistry principles.

Structure-Based Design: This approach uses the three-dimensional structure of the target protein to design inhibitors. For FGFR inhibitors, the 1H-pyrrolo[2,3-b]pyridine motif was kept as a "hinge binder" that anchors the molecule in the ATP binding pocket. nih.gov Modifications were then rationally introduced at the 5-position to create favorable interactions with specific amino acid residues, leading to a significant increase in ligand efficiency and potency. nih.gov

Scaffold Hopping and Molecular Hybridization: These strategies involve replacing the central core of a known inhibitor with a new scaffold (scaffold hopping) or combining structural fragments from different active molecules (molecular hybridization). A scaffold-hopping experiment successfully identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as novel PDE4B inhibitors. nih.gov Similarly, fragments of the marketed drug Pexidartinib have been merged with a pyrrolopyrimidine nucleus to develop new CSF1R inhibitors, demonstrating the utility of these design principles. mdpi.com

Study of Interactions with Biological Macromolecules (e.g., DNA, RNA, Lipids)

The biological effects of this compound derivatives are mediated by their physical interactions with biological macromolecules, primarily proteins and nucleic acids.

Interaction with Proteins (Kinases): The most well-documented interactions are with protein kinases. Docking studies show that the 1H-pyrrolo[2,3-b]pyridine scaffold typically forms one or more hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the binding of adenine (B156593). nih.govnih.gov For example, in JAK3, derivatives form hydrogen bonds with key residues, and further substitutions can form additional interactions that enhance binding affinity. nih.gov Similarly, molecular modeling of PDE4B inhibitors from this class shows how they interact with the enzyme's active site. nih.gov

Interaction with DNA: Some derivatives have been shown to interact with DNA. The parent compound, 3-Iodo-1H-pyrrolo[2,3-b]pyridine, has been reported to cause multinuclear DNA damage, suggesting a direct or indirect interaction with cellular DNA. biosynth.com

Non Medicinal Applications of 3 Iodo 1h Pyrrolo 2,3 B Pyridin 4 Ol and Its Analogs in Chemical Sciences

Utility as a Versatile Building Block in Complex Organic Synthesis

The 7-azaindole (B17877) scaffold, the core structure of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol, is a privileged structure in organic synthesis, particularly in the construction of complex molecules. researchgate.netresearchgate.net Its structural similarity to the purine (B94841) bases found in nucleic acids makes it a valuable synthon. nih.gov The presence of an iodine atom at the 3-position, as in the title compound, is particularly significant. This iodo-substituent provides a reactive handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

These reactions allow for the introduction of a wide range of functional groups at the 3-position of the 7-azaindole ring, enabling the synthesis of a diverse library of derivatives. nih.gov For instance, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a common method used to functionalize iodo-substituted azaindoles. nih.gov This versatility makes compounds like this compound valuable intermediates in the synthesis of complex organic molecules with tailored properties. researchgate.net

A variety of 7-azaindole derivatives have been synthesized using these methods, starting from precursors like 2-amino-3-iodopyridine. nih.gov The ability to functionalize the 7-azaindole core at multiple positions has led to the development of novel synthetic strategies for creating complex heterocyclic systems. researchgate.net

Table 1: Key Cross-Coupling Reactions for Functionalization of Iodo-Azaindoles

Reaction NameReactantsCatalystBond Formed
Sonogashira CouplingTerminal Alkyne, Iodo-azaindolePalladium/CopperC-C (sp-sp2)
Suzuki CouplingBoronic Acid/Ester, Iodo-azaindolePalladiumC-C (sp2-sp2)
Heck CouplingAlkene, Iodo-azaindolePalladiumC-C (sp2-sp2)
Buchwald-Hartwig AminationAmine, Iodo-azaindolePalladiumC-N

Potential in Catalysis as a Ligand or Precursor

The 7-azaindole framework, with its nitrogen atoms in both the pyrrole (B145914) and pyridine (B92270) rings, has the ability to coordinate with metal ions, making its derivatives potential ligands in catalysis. rsc.orgnih.gov The resulting metal complexes can exhibit unique catalytic activities. rsc.org The coordination of the 7-azaindole ligand to a metal center can influence the metal's electronic properties and steric environment, thereby tuning its reactivity and selectivity in catalytic transformations. mdpi.com

Homoleptic complexes of 7-azaindole with transition metals such as manganese, iron, and cobalt have been synthesized and characterized. nih.govnih.govacs.org In these complexes, the 7-azaindole anion typically coordinates to the metal ion through the pyrrolic nitrogen atom. nih.govnih.govacs.org These complexes can serve as precursors for the development of novel catalysts.

Furthermore, 7-azaindoline amides, which are reduced forms of 7-azaindole amides, have been used as directing groups in asymmetric catalysis. mdpi.com They can form bidentate coordination complexes with metal catalysts, such as copper(I), creating a chiral environment that allows for stereoselective reactions. mdpi.com This approach has been successfully applied to various asymmetric transformations, including aldol (B89426) reactions and conjugate additions. mdpi.com

Applications in Materials Science and Functional Materials

The unique photophysical properties of 7-azaindole derivatives have led to their exploration in the field of materials science, particularly for the development of functional materials. researchgate.netrsc.org The 7-azaindole chromophore is known for its fluorescence, which is sensitive to its local environment. acs.org This sensitivity makes it an interesting component for creating materials with responsive optical properties.

A significant application of 7-azaindole derivatives in materials science is in the fabrication of organic light-emitting diodes (OLEDs). rsc.org These compounds have been identified as excellent blue emitters, a crucial component for full-color displays and white lighting applications. researchgate.netrsc.org The development of efficient and stable blue-emitting materials remains a challenge in OLED technology, and 7-azaindole derivatives offer a promising solution.

The emission color of OLEDs is determined by the molecular structure of the organic materials in the emissive layer. rsc.org The inherent fluorescence of the 7-azaindole core can be tuned by introducing different substituents, allowing for the optimization of the emission wavelength and quantum efficiency. The rigid structure of the 7-azaindole scaffold also contributes to the good thermal stability of these materials, which is a critical factor for the longevity of OLED devices.

Table 2: Photophysical Properties of Selected 7-Azaindole Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Application
7-Azaindole~280~350Fluorescent Probe
1-Methyl-7-azaindole~285~360Fluorescent Probe
Biphenyl-substituted 7-azaindoleVariesBlue emissionOLED Emitter

Sensing and Analytical Chemistry Applications

The environmentally sensitive fluorescence of the 7-azaindole chromophore makes it a valuable tool in sensing and analytical chemistry. acs.org Derivatives of 7-azaindole have been developed as fluorescent probes for the detection of various analytes, including metal ions and anions. researchgate.net

The sensing mechanism often relies on a change in the fluorescence properties of the 7-azaindole derivative upon binding to the target analyte. For example, a 7-azaindole derivative functionalized with a dicyanovinyl group has been shown to act as a ratiometric fluorescent sensor for cyanide ions in aqueous media. researchgate.net The addition of cyanide to the sensor molecule induces a noticeable change in its emission spectrum, allowing for the quantitative detection of the anion. researchgate.net

Similarly, 7-azaindole-based fluorescent probes have been designed for the detection of pH changes. mdpi.com The protonation or deprotonation of the nitrogen atoms in the 7-azaindole ring can significantly alter the electronic structure of the molecule, leading to a change in its fluorescence emission. mdpi.com This property can be exploited to create pH-sensitive materials and devices. The ability to incorporate the 7-azaindole moiety into more complex molecular structures, such as triazoles, further expands their potential in developing selective and sensitive chemical sensors. rsc.org

Future Directions in Research on 3 Iodo 1h Pyrrolo 2,3 B Pyridin 4 Ol

Development of Novel and Sustainable Synthetic Methodologies

Key areas for development include:

C-H Activation/Functionalization: Direct C-H activation of the 7-azaindole (B17877) core before or after key substitutions could significantly shorten synthetic routes by eliminating the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, higher purity, and enhanced safety, particularly for potentially hazardous reactions. It also allows for easier scalability.

Photoredox and Electrocatalysis: These methods utilize visible light or electricity to drive chemical reactions under mild conditions, often enabling unique transformations that are difficult to achieve with traditional thermal methods. acs.org This could be particularly useful for novel functionalizations of the pyrrolopyridine ring. acs.org

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity (regio-, stereo-, and chemo-selectivity) under mild, aqueous conditions, representing the pinnacle of sustainable synthesis.

Table 1: Comparison of Synthetic Methodologies for Azaindole Derivatives
MethodologyTraditional Approach (e.g., Fischer, Madelung)Future Sustainable Approach
Starting MaterialsOften requires pre-functionalized anilines/pyridinesSimpler, more abundant starting materials
Reaction ConditionsHigh temperatures, strong acids/basesMild conditions (room temp.), ambient pressure
EfficiencyMultiple steps, protecting groups often requiredFewer steps (e.g., via C-H activation), high atom economy
Waste GenerationSignificant stoichiometric byproductsCatalytic amounts of reagents, less solvent waste
SelectivityCan lead to mixtures of isomersHigh chemo- and regioselectivity

Exploration of Undiscovered Chemical Reactivities and Transformations

The unique arrangement of functional groups in 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol provides a platform for a multitude of chemical transformations, many of which remain unexplored. The C3-iodo group is a prime handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Future research could focus on:

Complex Couplings: Moving beyond standard Suzuki and Buchwald-Hartwig aminations nih.gov to explore more complex transformations such as Sonogashira, Heck, Stille, and Negishi couplings to install diverse carbon-based functionalities.

Photochemical Reactions: Investigating the photochemical reactivity of the C-I bond to generate radicals for novel C-C or C-heteroatom bond formations.

Functionalization of the Hydroxyl Group: While standard O-alkylation and O-acylation are known, exploring its use as a directing group for ortho C-H activation at the C5 position could unlock new avenues for derivatization.

Ring-Expansion/Rearrangement: Subjecting the scaffold to specific reagents or conditions (e.g., chloroform and alkali as seen with other azaindoles) could lead to unexpected and potentially valuable ring-expanded systems like naphthyridines. rsc.org

Table 2: Potential Future Transformations of this compound
Reaction TypeReagents/CatalystPotential OutcomeSignificance
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalystAlkynylation at C3-positionAccess to rigid scaffolds, precursors for further cyclization
Carbonylative CouplingCarbon monoxide, nucleophile, Pd catalystIntroduction of amide, ester, or ketone at C3Creates key pharmacophores and synthetic handles
C-N Cross-CouplingAzoles, sulfonamides, Pd or Cu catalystInstallation of diverse nitrogen heterocycles at C3Exploration of novel chemical space for biological activity mdpi.com
Directed C5-H ArylationAryl halide, directing group on C4-OH, Ru/Pd catalystSelective functionalization of the pyridine (B92270) ringBuilds molecular complexity on the pyridine moiety

Advanced Mechanistic Studies using Cutting-Edge Biochemical and Biophysical Techniques

Given the prevalence of the 7-azaindole scaffold in biologically active molecules, derivatives of this compound are likely to interact with various biological targets. Understanding the precise mechanism of these interactions is crucial for rational drug design. Future research must employ a suite of high-resolution biophysical and biochemical techniques to move beyond simple activity assays. biophysics.org

Potential avenues for investigation include:

Structural Biology: Using X-ray crystallography or cryo-electron microscopy (Cryo-EM) to obtain high-resolution 3D structures of the compound bound to its target protein (e.g., a kinase or receptor). This provides invaluable information about the binding mode and key interactions.

Binding Energetics: Techniques like Isothermal Titration Calorimetry (ITC) can dissect the thermodynamics of binding (enthalpy and entropy), revealing the driving forces behind the interaction. Surface Plasmon Resonance (SPR) can provide detailed kinetic data, including association (on-rate) and dissociation (off-rate) constants.

Single-Molecule Studies: Advanced fluorescence microscopy techniques allow for the observation of single molecules, providing insights into dynamic processes and heterogeneous behaviors that are obscured in ensemble measurements. biophysics.org

Table 3: Advanced Techniques for Mechanistic Elucidation
TechniqueInformation ProvidedResearch Question Addressed
Cryo-Electron Microscopy (Cryo-EM)High-resolution 3D structure of ligand-protein complexHow does the compound bind to its target?
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)What are the thermodynamic driving forces of the interaction?
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff), affinity (KD)How quickly does the compound bind and release from its target?
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)Changes in protein conformation and dynamics upon bindingDoes the target protein change shape when the compound binds?

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how molecular research is conducted. aimlic.comnih.gov Integrating machine learning (ML) models into the research pipeline for this compound can dramatically accelerate discovery and optimization processes. nih.gov

Future applications of AI/ML in this context include:

Predictive Modeling: Training ML algorithms on existing data from 7-azaindole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. aimlic.com These models can predict the biological activity, toxicity, or physicochemical properties of novel, virtual derivatives of the target compound, allowing researchers to prioritize the synthesis of the most promising candidates. aimlic.com

Reaction Prediction and Optimization: AI tools can predict the outcome of unknown reactions or suggest optimal conditions (catalyst, solvent, temperature) for a desired transformation, reducing the time and resources spent on empirical trial-and-error experimentation. nih.gov

Retrosynthesis Planning: Sophisticated algorithms can propose novel and efficient synthetic routes to complex target molecules based on the this compound core, potentially identifying pathways that a human chemist might overlook. nih.govarxiv.org

De Novo Molecular Design: Generative models can design entirely new molecules based on the 7-azaindole scaffold, optimized for specific properties such as high binding affinity to a target and favorable drug-like characteristics.

Table 4: AI and Machine Learning in the Research Workflow
ApplicationAI/ML Tool/MethodPotential Impact
Property PredictionGraph Neural Networks, Random Forest (QSAR)Prioritize synthesis of high-potential derivatives aimlic.com
Synthesis PlanningTransformer-based models, Monte Carlo tree searchDiscover novel and more efficient synthetic routes nih.gov
Reaction OptimizationBayesian optimization, Active LearningReduce experimental effort to find optimal reaction conditions arxiv.org
Novel Compound GenerationRecurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs)Explore new chemical space for drug discovery

Expansion of Non-Medicinal Applications in Emerging Technologies

While the primary focus for N-heterocycles is often medicinal, the unique electronic and photophysical properties of the 1H-pyrrolo[2,3-b]pyridine core suggest significant potential in materials science and other emerging technologies. Future research should actively explore these non-medicinal avenues.

Promising areas for investigation are:

Organic Electronics: The electron-rich, planar structure of the azaindole ring system makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The iodo- and hydroxyl- groups provide convenient handles for tuning electronic properties and linking the core into larger polymeric structures.

Chemical Sensors: By attaching specific recognition moieties, the azaindole core could serve as a fluorescent or colorimetric sensor. Changes in its environment (e.g., binding of a metal ion or anion) could induce a detectable change in its absorption or emission spectrum.

Coordination Chemistry: The pyridine nitrogen and the pyrrole (B145914) N-H group can act as ligands to coordinate with metal ions. This could lead to the development of novel catalysts, magnetic materials, or metal-organic frameworks (MOFs).

Table 5: Potential Non-Medicinal Applications
Technology AreaRelevant PropertyPotential Role of the Compound
Organic Light-Emitting Diodes (OLEDs)Luminescence, charge transportAs a host material or an emissive dopant in the device stack
Fluorescent Probes/SensorsEnvironment-sensitive fluorescenceCore scaffold for a sensor that detects specific analytes (e.g., pH, metal ions)
Metal-Organic Frameworks (MOFs)Coordination sites, rigid structureAs an organic linker to build porous materials for gas storage or catalysis
PhotocatalysisRedox activity, light absorptionAs a photosensitizer in organic synthesis or environmental remediation

Q & A

Q. What are the standard synthetic routes for preparing 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol, and what are the critical reaction parameters?

The synthesis typically involves halogenation or nucleophilic substitution reactions. For example, iodination of pyrrolo[2,3-b]pyridin-4-ol derivatives can be achieved using iodine sources under controlled conditions. A multi-step procedure (General Procedure B) involving deprotection, iodination, and purification via column chromatography is commonly employed, yielding 21–50% of the target compound. Key parameters include reaction temperature (e.g., reflux in xylene), stoichiometry of iodinating agents, and purification via recrystallization (methanol) to remove by-products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

1H NMR and 13C NMR are critical for confirming the structure. For iodinated pyrrolopyridines, the iodine atom induces distinct deshielding effects:

  • 1H NMR : Protons adjacent to the iodine (e.g., H-3) exhibit downfield shifts (δ 7.5–8.5 ppm) due to the electron-withdrawing effect.
  • 13C NMR : The iodinated carbon (C-3) appears at ~90–100 ppm, while neighboring carbons show upfield/downfield shifts depending on resonance effects.
    Melting points (148–167°C) and HRMS data (e.g., [M+H]+ = 486.0279) further validate purity .

Advanced Research Questions

Q. How can researchers optimize the low yields observed in multi-step syntheses of halogenated pyrrolopyridines?

Low yields (e.g., 21% over three steps) often arise from side reactions during iodination or purification losses. Strategies include:

  • Temperature control : Refluxing in xylene (25–30 hours) ensures complete reaction while minimizing decomposition .
  • Protecting groups : Use of benzoyl or ribofuranosyl groups to stabilize reactive intermediates .
  • Purification : Sequential column chromatography and recrystallization improve recovery .

Q. What strategies are effective in resolving contradictions in NMR data when synthesizing iodo-substituted pyrrolopyridines?

Discrepancies in NMR signals may stem from tautomerism or residual solvents. Researchers should:

  • Compare with analogs : Reference spectral data for similar compounds (e.g., 3-Iodo-4-amino derivatives) to identify expected shifts .
  • Use deuterated solvents : DMSO-d6 or CDCl3 reduces solvent interference.
  • 2D NMR : HSQC and HMBC experiments resolve ambiguities in proton-carbon correlations .

Q. How does the introduction of iodine at the 3-position influence the electronic properties and reactivity of pyrrolo[2,3-b]pyridin-4-ol derivatives?

The iodine atom:

  • Enhances electrophilicity : Activates the pyridine ring for nucleophilic substitution (e.g., Suzuki couplings).
  • Alters π-electron density : Reduces basicity of the pyrrole nitrogen, impacting coordination in metal-catalyzed reactions.
  • Facilitates cross-coupling : The C–I bond is susceptible to palladium-catalyzed functionalization, enabling diversification at the 3-position .

Q. What methods are recommended for functionalizing the pyrrolo[2,3-b]pyridine core to explore structure-activity relationships in kinase inhibition?

Key approaches include:

  • C–H activation : Direct arylation at the 5- or 7-position using Pd catalysts.
  • Azide-alkyne cycloaddition : Introduce triazole moieties via click chemistry for bioactivity screening.
  • Ribofuranosyl conjugation : Attach sugar moieties (e.g., 5'-deoxy-β-D-ribofuranosyl) to enhance solubility and target binding .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for iodinated pyrrolopyridines?

Discrepancies may arise from assay conditions or impurity profiles. Recommendations:

  • Reproduce experiments : Validate activity under standardized kinase inhibition assays (e.g., JAK/STAT pathways).
  • Purity assessment : Use HPLC (>95% purity) to rule out interference from by-products (e.g., deiodinated species) .

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3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol
Reactant of Route 2
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.